Methyl 1h-indazole-6-carboxylate

Description

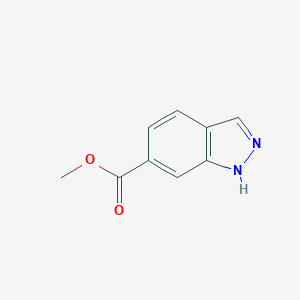

Structure

3D Structure

Properties

IUPAC Name |

methyl 1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-5-10-11-8(7)4-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSICEWIXLMXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301622 | |

| Record name | methyl 1h-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170487-40-8 | |

| Record name | methyl 1h-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-indazole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 1H-indazole-6-carboxylate, a key intermediate in pharmaceutical and organic chemistry.[1] The document details experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to elucidate the reaction mechanisms. The indazole core of this compound serves as a versatile scaffold for derivatization, making it a valuable asset in the discovery of novel therapeutic agents and materials.[1]

Core Synthesis Pathways

The synthesis of this compound is typically achieved through multi-step organic transformations, which often commence from readily available precursors.[1] Key chemical reactions involved in its preparation include cyclization, esterification, and various functional group modifications.[1] While natural products containing an indazole ring are rare, numerous artificial synthesis routes have been developed to meet the demand for these pharmaceutically active compounds.[2]

One common strategy involves the esterification of 1H-indazole-6-carboxylic acid. Another approach is the construction of the indazole ring system from suitably substituted aromatic precursors. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for key steps in the synthesis of this compound and related derivatives.

Pathway 1: Esterification of 1H-indazole-6-carboxylic acid

A straightforward method for the synthesis of this compound is the esterification of 1H-indazole-6-carboxylic acid. This reaction is typically carried out in the presence of an alcohol (methanol) and a catalytic amount of acid.

Experimental Protocol:

A detailed protocol for a related transformation, the synthesis of Methyl 1H-indazole-3-carboxylate, provides a relevant example. To a solution of 1H-indazole-3-carboxylic acid in methanol, a suitable acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride) is added dropwise at a controlled temperature. The reaction mixture is then typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, often through recrystallization or column chromatography, to yield the pure methyl ester.

While a specific protocol for the 6-carboxylate isomer was not found in the initial search, the general principles of Fischer esterification would apply.

Pathway 2: Synthesis from Substituted Precursors and Subsequent Functionalization

This pathway involves the synthesis of a substituted indazole ring followed by modifications to introduce the desired carboxylate group at the 6-position. An example of a multi-step synthesis leading to a related indazole derivative is the preparation of 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER.[2] This synthesis starts from a precursor that is first hydrogenated, then the resulting methyl ester is iodinated.

Experimental Protocol for a Related Synthesis: Preparation of 1H-indazole-6-carboxylic acid methyl ester crude product [2]

-

Hydrogenation: A starting material (15.0 g, 25.6 mmol) and 60 mL of methanol are added to a reaction bottle and stirred to dissolve. 0.5 g of palladium on carbon is added, and the mixture is subjected to a hydrogen atmosphere. The reaction proceeds at room temperature for 3 hours, with progress monitored by TLC.

-

Work-up and Extraction: The solvent is evaporated under reduced pressure. 150 mL of water is added, and the aqueous layer is extracted with ethyl acetate (3 x 60 mL). The combined organic extracts are washed with a saturated sodium chloride aqueous solution (2 x 50 mL), dried over anhydrous sodium sulfate, and evaporated to dryness to obtain the crude 1H-indazole-6-carboxylic acid methyl ester.

-

Purification: The crude product is dissolved in methanol (50 mL), and sodium carbonate (35.0 g, 47.2 mmol) is added. The mixture is stirred for 1 hour. After filtration and evaporation of the filtrate, 100 mL of water is added, leading to the precipitation of a solid. The solid is collected by filtration and purified by silica gel column chromatography (eluent: methanol/dichloromethane = 1:20) to afford the purified 1H-indazole-6-carboxylic acid methyl ester as a white solid.[2]

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield | Purity | Reference |

| Hydrogenation | Substituted Indazole | Pd/C, H₂ | Methanol | Room Temperature, 3h | 1H-indazole-6-carboxylic acid methyl ester (crude) | Not specified | Crude | [2] |

| Purification | Crude Ester | Sodium Carbonate, Silica Gel | Methanol, Dichloromethane | Stirring, Column Chromatography | 1H-indazole-6-carboxylic acid methyl ester | Not specified | 97% min (guaranteed by supplier)[1] | [2] |

Synthesis Pathway Diagrams

The following diagrams illustrate the described synthesis pathways.

Caption: Pathway 1: Esterification of 1H-indazole-6-carboxylic acid.

Caption: Pathway 2: Multi-step synthesis from a substituted precursor.

Alternative Synthetic Routes

Recent advancements in organic synthesis have introduced novel methods for constructing the indazole ring system. These include:

-

Silver(I)-Mediated Intramolecular Oxidative C-H Bond Amination: This method involves the reaction of arylhydrazones with a silver salt and a copper co-catalyst to form the indazole ring.[3]

-

Nitrosation of Indoles: This approach transforms indoles into 1H-indazole-3-carboxaldehyde derivatives, which can be further oxidized to the corresponding carboxylic acid and subsequently esterified.[4]

-

Diazotization Reactions: The diazotization of o-toluidine or related anilines followed by cyclization is a classical and effective method for synthesizing the indazole core.[5]

These alternative routes offer access to a diverse range of substituted indazoles and may provide advantages in terms of yield, regioselectivity, and substrate scope.

Conclusion

The synthesis of this compound can be achieved through various pathways, with the choice of method depending on factors such as starting material availability, desired scale, and required purity. The esterification of 1H-indazole-6-carboxylic acid represents a direct approach, while multi-step syntheses from substituted precursors allow for greater flexibility in introducing desired functionalities. The continued development of novel synthetic methodologies will undoubtedly lead to more efficient and versatile routes to this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

"Methyl 1h-indazole-6-carboxylate" chemical properties and structure

An In-depth Technical Guide to Methyl 1H-indazole-6-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and structure of key intermediates is paramount. This compound is a versatile scaffold used in the synthesis of a variety of biologically active molecules.[1] This technical guide provides a detailed overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₈N₂O₂.[2] Its structure consists of a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring, with a methyl carboxylate group attached at the 6th position.

Chemical Structure

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 170487-40-8 | [2] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [3][4] |

| Appearance | White to reddish-yellow crystal powder | [2] |

| Purity | ≥97% | [1][2] |

| Flash Point | 162.6 ± 20.4 °C | [5] |

| LogP | 1.80 | [5] |

| InChI Key | TUSICEWIXLMXEY-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)c1ccc2c(c1)c[nH]n2 |

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and characterization of chemical compounds. Below are representative methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through various synthetic routes, often involving cyclization and esterification reactions.[1] A common approach is the reaction of a suitably substituted phenylhydrazine with a carbonyl compound, followed by cyclization. Another approach involves the modification of an existing indazole core.

A representative synthesis for a related compound, methyl 3-iodoindazole-6-carboxylate, starts from this compound. To a solution of this compound (2.5 g, 14.2 mmol) in DMF (30 mL), potassium hydroxide (1.8 g, 31.9 mmol) is added in batches, followed by the addition of iodine (5.4 g, 21.3 mmol) at 0 °C.[6] The reaction mixture is then stirred at room temperature for 1 hour.[6] After the reaction is complete, the mixture is poured into ice water and extracted with ethyl acetate.[6] The combined organic phases are washed, dried, and concentrated to yield the product.[6]

Spectroscopic Characterization

For the structural elucidation and confirmation of purity, a combination of spectroscopic techniques is employed.

General Procedure for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer.[7][8] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.[7][9]

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer.[7] The analysis can be performed on a solid sample using an ATR accessory or as a KBr pellet.[9] Characteristic absorption bands are reported in wavenumbers (cm⁻¹).[7]

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using a mass spectrometer, often with an electrospray ionization (ESI) source in positive ion mode, to confirm the molecular weight and elemental composition.[7][9]

ChemicalBook provides access to various spectra for this compound, including ¹H NMR, IR, and MS data.[10]

Experimental Workflow

The general workflow for the synthesis and purification of this compound and its derivatives is illustrated below.

References

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 1H-indazole-3-carboxylate | 43120-28-1 | FM131984 [biosynth.com]

- 5. This compound | CAS#:170487-40-8 | Chemsrc [chemsrc.com]

- 6. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound(170487-40-8) 1H NMR [m.chemicalbook.com]

Methyl 1H-indazole-6-carboxylate: A Technical Guide for Researchers

CAS Number: 170487-40-8

This technical guide provides an in-depth overview of Methyl 1H-indazole-6-carboxylate, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its physical properties, synthesis, and potential applications.

Core Physical and Chemical Data

This compound is a heterocyclic compound featuring an indazole core with a methyl ester substituent. Its chemical structure and properties make it a valuable intermediate for the synthesis of a wide range of biologically active molecules.

| Property | Value | Source |

| CAS Number | 170487-40-8 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 170-175 °C (for the related Methyl 6-bromo-1H-indazole-5-carboxylate) | [2] |

| Boiling Point (Predicted) | 371.3 °C at 760 mmHg | |

| Density (Predicted) | 1.324 g/cm³ | |

| Flash Point (Predicted) | 162.6 °C |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, including the carbonyl carbon of the ester group, the carbons of the bicyclic aromatic ring, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibration (around 3300-3500 cm⁻¹)

-

C=O stretching of the ester (around 1700-1730 cm⁻¹)

-

C=C and C=N stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region)

-

C-O stretching of the ester (around 1100-1300 cm⁻¹)

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.17). Fragmentation patterns can provide further structural information.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general and robust method for the synthesis of the indazole core involves the diazotization of an appropriate aniline precursor, followed by cyclization.[1] A Chinese patent suggests a method for a closely related compound, 1-methyl-1H-indazole-6-carboxylic acid.[7]

Below is a generalized experimental protocol for the purification of this compound from a crude reaction mixture, as this is a critical step in its preparation.

Purification of this compound:

-

Dissolution: The crude product is dissolved in methanol.

-

Base Treatment: Sodium carbonate is added to the methanolic solution, and the mixture is stirred for approximately one hour. This step is likely to neutralize any acidic byproducts.

-

Filtration and Concentration: The mixture is filtered to remove any insoluble materials. The filtrate is then concentrated under reduced pressure to remove the methanol.

-

Precipitation: Water is added to the residue, causing the less soluble this compound to precipitate out of the aqueous solution.

-

Isolation: The precipitated solid is collected by filtration.

-

Chromatographic Purification: The collected solid is further purified by silica gel column chromatography to yield the pure product.

Biological Significance and Applications in Drug Discovery

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities.[8][9][10] Indazole derivatives are particularly prominent as kinase inhibitors, which are a major class of anti-cancer drugs.[8]

While this compound itself has not been extensively studied for its biological activity, it serves as a crucial intermediate for the synthesis of more complex and potent molecules. The methyl ester group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the rapid generation of compound libraries for screening against various biological targets.

Indazole-containing compounds have been developed as inhibitors of several important kinases, including:

-

PI3K (Phosphoinositide 3-kinase): A key enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival.

-

Akt (Protein Kinase B): A central node in signaling pathways downstream of PI3K, also involved in cell survival and proliferation.[11]

-

Nitric Oxide Synthase (NOS): Indazole derivatives have been evaluated as inhibitors of both neuronal and inducible NOS.[12]

The following diagram illustrates a generalized workflow for the development of indazole-based kinase inhibitors, highlighting the role of this compound as a key starting material.

Caption: Synthetic workflow for indazole-based kinase inhibitors.

Conclusion

This compound is a fundamentally important molecule for the synthesis of novel compounds in the field of drug discovery. Its versatile chemical nature, combined with the proven biological relevance of the indazole scaffold, makes it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its properties and synthesis, paving the way for its effective utilization in the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. benchchem.com [benchchem.com]

- 7. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 1H-indazole-6-carboxylate Derivatives and Analogs for Drug Discovery Professionals

An In-depth Overview of a Privileged Scaffold in Medicinal Chemistry

The indazole nucleus is a cornerstone in the development of contemporary therapeutics, recognized for its versatile biological activity. Among its many forms, Methyl 1H-indazole-6-carboxylate serves as a critical starting material and a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to derivatives of this compound, tailored for researchers, scientists, and drug development professionals.

Core Structure and Therapeutic Potential

This compound is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This scaffold is rarely found in nature, yet synthetic derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and potent antitumor effects.[2][3][4] Its utility as a foundational molecule in drug discovery is underscored by its presence in several FDA-approved kinase inhibitors such as axitinib and pazopanib.[5] The indazole core acts as a versatile template, allowing for substitutions at various positions to modulate the pharmacological profile of the resulting compounds.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically involves multi-step organic transformations. A common strategy involves the modification of the indazole nitrogen and the carboxylate group to introduce diverse functionalities.

Representative Synthetic Pathway: 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives as FLT3 Inhibitors

A notable example is the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, which have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[6]

Caption: Synthetic workflow for 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives.

Biological Activity and Quantitative Data

Derivatives of this compound have been investigated for their potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

FLT3 Kinase Inhibition

The 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been evaluated for their inhibitory activity against wild-type FLT3 and the D835Y mutant, which is associated with resistance to some FLT3 inhibitors. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented below.

| Compound | R Group | FLT3 IC50 (nM) | FLT3-D835Y IC50 (nM) |

| 8a | 4-methylpiperazin-1-yl | 181 | 15.4 |

| 8e | 4-ethylpiperazin-1-yl | 154 | 11.2 |

| 8r | 4-propylpiperazin-1-yl | 41.6 | 5.64 |

| Data sourced from a study on benzimidazole derivatives as FLT3 inhibitors.[6] |

Other Kinase Inhibitory Activities of Indazole Analogs

While not direct derivatives of this compound, other indazole-based compounds have demonstrated potent inhibition of various kinases, highlighting the broad therapeutic potential of the indazole scaffold.

| Compound Class | Target Kinase | Representative IC50 (nM) |

| 1H-indazole-3-amine derivatives | ALK | 12 |

| 1H-indazole derivatives | EGFR T790M | 5.3 |

| 1H-indazole amide derivatives | ERK1/2 | 9.3 - 25.8 |

| 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides | GSK-3 | 50 - 1200 |

| This table presents a selection of data from various studies on indazole derivatives.[3][7] |

Signaling Pathway Modulation

The therapeutic effects of these indazole derivatives are achieved through the inhibition of specific signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MEK/ERK and PI3K/Akt pathways. These pathways are central to cell survival and proliferation. Indazole-based FLT3 inhibitors block this initial phosphorylation event, thereby inhibiting the downstream signaling.

Caption: Inhibition of the FLT3 signaling pathway by indazole-based derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery research. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate

This procedure details the protection of the indazole nitrogen, a crucial first step in many synthetic routes.

Materials:

-

This compound

-

3,4-dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of this compound (1 equivalent), DHP (1.2 equivalents), and PPTS (0.01 equivalents) is subjected to microwave irradiation at 50°C for 5 hours.[6]

-

Upon completion, as monitored by thin-layer chromatography, the reaction mixture is diluted with ethyl acetate.

-

The organic layer is washed with saturated aqueous sodium bicarbonate.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the protected product.[6]

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the potency of a compound against a target kinase.

Materials:

-

Recombinant purified protein kinase

-

Specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Test compound (dissolved in DMSO)

-

Kinase reaction buffer

-

Assay detection reagents (e.g., ADP-Glo™)

-

384-well microplates

Procedure:

-

A serial dilution of the test compound is prepared in DMSO.

-

The kinase, substrate, and ATP are added to the wells of a microplate containing the kinase reaction buffer.

-

The test compound dilutions are added to the wells, and the reaction is initiated.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the detection reagent is added to measure kinase activity (e.g., by quantifying the amount of ADP produced).

-

The signal is read using a microplate reader.

-

The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.[8]

Caption: General workflow for determining the IC50 of a kinase inhibitor.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. The indazole scaffold provides a robust framework for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The synthetic accessibility and the potential for diverse functionalization make this core an attractive starting point for novel drug discovery programs. The data and protocols presented in this guide offer a solid foundation for researchers to explore and expand upon the therapeutic potential of this privileged chemical scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Pivotal Role of Methyl 1H-Indazole-6-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indazole-6-carboxylate stands as a cornerstone scaffold in contemporary medicinal chemistry. While exhibiting limited intrinsic biological activity itself, its true significance lies in its versatile role as a key building block for the synthesis of a diverse array of potent and selective therapeutic agents.[1][2] The indazole core provides a privileged structure for derivatization, enabling the development of molecules that target a range of biological pathways implicated in various diseases, from cancer to inflammatory disorders. This technical guide delves into the biological activities and mechanisms of action of prominent derivatives synthesized from this compound, offering insights into its critical function in the drug discovery and development pipeline.

I. Synthetic Utility: A Gateway to Bioactive Molecules

This compound is a readily available starting material for multi-step organic syntheses.[1] Its chemical structure allows for modifications at several positions, making it an ideal template for generating libraries of compounds for high-throughput screening and lead optimization.

A. Synthesis of FLT3 Inhibitors

One notable application of this compound is in the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, which have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[3][4] Mutations in FLT3 are associated with poor prognosis in acute myeloid leukemia (AML). The general synthetic route is outlined below.

Experimental Protocol: Synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives[3][4]

-

Protection of the Indazole Nitrogen: this compound is first protected, for example, by reacting it with 3,4-dihydro-2H-pyran (DHP) in the presence of a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) under microwave irradiation to yield methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate.

-

Reduction of the Ester: The methyl ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

-

Oxidation to the Aldehyde: The resulting alcohol is oxidized to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

-

Benzimidazole Ring Formation: The aldehyde undergoes a condensation reaction with a substituted o-phenylenediamine (e.g., 4-nitrobenzene-1,2-diamine) in the presence of ammonium chloride to form the benzimidazole core.

-

Nitro Group Reduction: The nitro group on the benzimidazole ring is reduced to an amine, typically through catalytic hydrogenation.

-

Amide Coupling: The resulting aniline is coupled with various benzoic acids to introduce diversity.

-

Deprotection: The final step involves the removal of the protecting group (e.g., THP) under acidic conditions to yield the final benzimidazole derivatives.

B. Synthesis of IRAK4 Inhibitors

This compound also serves as a crucial precursor in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[5][6] IRAK4 is a key kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response and are implicated in various inflammatory diseases.

Experimental Protocol: Synthesis of IRAK4 Inhibitors[5][6]

-

Nitration: this compound is subjected to nitration, for example, using a mixture of nitric acid and sulfuric acid at low temperatures, to introduce a nitro group onto the indazole ring.

-

Further Modifications: The resulting nitro-indazole intermediate undergoes a series of further chemical modifications, which can include reduction of the nitro group, coupling reactions, and the introduction of various substituents to enhance potency and selectivity for IRAK4. These subsequent steps are often proprietary and specific to the desired final compound.

II. Biological Activity of Derivatives

The true value of this compound is realized in the biological activities of its derivatives. These compounds have shown potent inhibitory effects against various kinases and other biological targets.

A. FLT3 Kinase Inhibition

Derivatives of this compound have demonstrated significant inhibitory activity against both wild-type and mutant forms of FLT3.[3] The indazole fragment plays a crucial role as a "hinge binder," interacting with the ATP-binding pocket of the kinase.[3]

| Compound ID (Reference) | Target | IC50 (nM) | Cell Line |

| 8a-z (analogs) [3] | FLT3 | Varies | MV4-11 |

| 8a-z (analogs) [3] | FLT3-ITD | Varies | MV4-11 |

| 8a-z (analogs) [3] | FLT3-D835Y | Varies | Ba/F3 |

Note: Specific IC50 values for individual '8a-z' compounds are detailed in the source publication and show a range of potencies based on substituent modifications.

B. IRAK4 Inhibition

Synthetic compounds derived from this compound have emerged as potent and selective inhibitors of IRAK4.[5] The introduction of substituents at the 6-position of the indazole core has been shown to significantly increase potency.[5]

| Compound ID (Reference) | Target | IC50 (nM) |

| 7 [5] | IRAK4 | < 10 |

| 8 [5] | IRAK4 | < 10 |

| 9 [5] | IRAK4 | < 10 |

| 10 [5] | IRAK4 | < 3 |

| 11 [5] | IRAK4 | < 3 |

Note: The table presents a selection of compounds to illustrate the high potency achieved through derivatization.

III. Mechanism of Action of Derivatives

The mechanism of action for these derivatives is directly linked to the inhibition of their respective kinase targets, leading to the disruption of downstream signaling pathways.

A. FLT3 Inhibition Pathway

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In AML, activating mutations in FLT3 lead to constitutive activation of these pathways, driving uncontrolled cell growth. Inhibitors derived from this compound bind to the ATP-binding site of FLT3, preventing its phosphorylation and subsequent activation of downstream signaling, ultimately leading to apoptosis of the leukemic cells.[3]

B. IRAK4 Signaling Pathway and Inhibition

IRAK4 is a critical component of the MyD88-dependent signaling pathway downstream of TLRs and the IL-1 receptor.[6][7][8] Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK4.[6][8] Activated IRAK4 then phosphorylates IRAK1 or IRAK2, leading to the activation of downstream pathways, including the NF-κB and MAPK signaling pathways.[7][8] This results in the production of pro-inflammatory cytokines and other inflammatory mediators.[7][8] IRAK4 inhibitors developed from this compound act by blocking the kinase activity of IRAK4, thereby preventing the phosphorylation of its substrates and halting the downstream inflammatory cascade.[5]

Conclusion

This compound is a quintessential example of a molecular scaffold that, while not possessing significant biological activity on its own, is of immense value to the field of drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective inhibitors against critical disease targets such as FLT3 and IRAK4. The successful development of these inhibitors underscores the strategic importance of this compound as a starting point for innovative therapeutic agents. Continued exploration of derivatives based on this versatile core holds significant promise for addressing unmet medical needs in oncology, immunology, and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic and Spectrometric Profiling of Methyl 1H-indazole-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Methyl 1H-indazole-6-carboxylate. Due to the limited availability of directly published experimental spectra for this specific molecule, the data presented herein is a combination of reported data for the parent molecule, 1H-indazole-6-carboxylic acid, and predicted values derived from established principles of spectroscopic interpretation and comparison with structurally analogous compounds. This guide is intended to support research and development activities by providing a robust analytical framework.

Data Presentation

The structural characterization of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The anticipated quantitative data from these techniques are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~13.5 | br s | 1H | - | N-H |

| ~8.30 | s | 1H | - | H-3 |

| ~8.15 | s | 1H | - | H-5 |

| ~7.80 | d | 1H | ~8.5 | H-7 |

| ~7.50 | dd | 1H | ~8.5, ~1.5 | H-4 |

| 3.90 | s | 3H | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O (ester) |

| ~141.0 | C-7a |

| ~135.0 | C-3 |

| ~128.0 | C-3a |

| ~125.0 | C-6 |

| ~122.0 | C-5 |

| ~121.0 | C-4 |

| ~110.0 | C-7 |

| ~52.0 | -OCH₃ |

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H Stretching |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| ~1720 | Strong | C=O Stretching (Ester) |

| ~1620 | Medium | C=N Stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretching |

| ~1250 | Strong | Asymmetric C-O-C Stretching (Ester) |

| ~1100 | Strong | Symmetric C-O-C Stretching (Ester) |

| ~750 | Strong | C-H Out-of-plane Bending |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Predicted Identity |

| 176.06 | [M]⁺ (Molecular Ion) |

| 145.05 | [M - OCH₃]⁺ |

| 117.04 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic and spectrometric data for this compound, based on established methodologies for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlet peaks for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition:

-

Tune the mass spectrometer for the expected mass range.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the ionization characteristics of the molecule. For this compound, positive ion mode is generally preferred.

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic and spectrometric analysis of a novel or synthesized compound like this compound.

A Technical Guide to the Solubility of Methyl 1H-indazole-6-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 1H-indazole-6-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine solubility in their specific applications. It includes qualitative solubility information for related compounds and outlines a general experimental protocol for determining the solubility of this compound in various organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Understanding its solubility in different organic solvents is crucial for various stages of research and development, including reaction chemistry, purification, formulation, and analytical method development. The molecular structure of this compound, with its polar indazole ring and ester functional group, suggests a nuanced solubility profile that is dependent on the nature of the solvent.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not widely available, information on structurally related compounds can provide valuable insights into its likely solubility characteristics.

A related compound, 1H-indazole-3-carboxylic acid methyl ester , has been reported to be slightly soluble in chloroform and methanol.[1] This suggests that this compound may also exhibit some degree of solubility in polar aprotic and polar protic solvents. Furthermore, a patent document mentions that This compound can form solvates with common organic solvents such as ethyl acetate (EtOAc), implying at least partial solubility in such ester-based solvents.[2]

Based on these observations and general principles of solubility ("like dissolves like"), the following qualitative predictions can be made:

-

Likely Soluble in: Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)), and some polar protic solvents (e.g., alcohols like ethanol and methanol), and esters (e.g., ethyl acetate).

-

Likely Sparingly Soluble or Insoluble in: Nonpolar solvents (e.g., hexane, toluene).

It is important to note that these are predictions, and experimental verification is essential for any specific application.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Observations |

| e.g., Dichloromethane | Chlorinated | 25 | ||

| e.g., Methanol | Alcohol | 25 | ||

| e.g., Acetone | Ketone | 25 | ||

| e.g., Ethyl Acetate | Ester | 25 | ||

| e.g., Diethyl Ether | Ether | 25 | ||

| e.g., Toluene | Aromatic Hydrocarbon | 25 | ||

| e.g., Hexane | Aliphatic Hydrocarbon | 25 | ||

| e.g., Dimethylformamide (DMF) | Amide | 25 | ||

| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely used "shake-flask" method.

4.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The equilibration time should be determined empirically to ensure that the concentration of the solute in the solution reaches a constant value.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).

-

Dilute the collected sample to a known volume with the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides researchers with a practical framework to determine its solubility in solvents relevant to their work. By following the outlined experimental protocol and leveraging the qualitative insights provided, scientists and drug development professionals can generate the necessary data to advance their research and development activities. The provided workflow and data table template are intended to support systematic and reproducible solubility assessments.

References

- 1. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 2. BR112019010164A2 - compound, pharmaceutical composition, use of a compound, and method for treating atherosclerosis, hepatic steatosis, atherosclerosis, type 2 diabetes mellitus, obesity, hyperlipidemia or hypercholesterolemia. - Google Patents [patents.google.com]

Methyl 1H-Indazole-6-Carboxylate: A Technical Guide to Reactivity and Functional Group Compatibility

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Methyl 1H-indazole-6-carboxylate is a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors.[1][2] Its unique structural features—a bicyclic aromatic system with two nucleophilic nitrogen atoms and a reactive methyl ester—present both opportunities and challenges in synthetic chemistry. This in-depth technical guide provides a comprehensive overview of the reactivity and functional group compatibility of this compound. It includes detailed experimental protocols for key transformations, quantitative data to guide reaction optimization, and visual diagrams of reaction workflows to facilitate a deeper understanding of its chemical behavior. This document is intended to be an essential resource for researchers engaged in the synthesis and derivatization of indazole-based compounds for drug discovery and development.

Introduction

The indazole moiety is recognized as a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[3] this compound, in particular, has garnered significant interest as a key intermediate.[4] Understanding its reactivity is paramount for the efficient construction of complex molecular architectures. This guide will systematically explore the chemical transformations of its core functional groups: the N-H of the pyrazole ring and the methyl ester at the 6-position.

Reactivity of the Indazole Core: N-Functionalization

The presence of two nitrogen atoms in the pyrazole ring allows for functionalization, most commonly through N-alkylation and N-arylation. However, the regioselectivity of these reactions is a critical consideration, often yielding a mixture of N1 and N2 isomers. The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[5]

N-Alkylation

The N-alkylation of indazoles can be directed towards the N1 or N2 position by careful selection of reagents and conditions. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[6]

This protocol is optimized for achieving high N1-regioselectivity.

-

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., n-pentyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

-

Add anhydrous THF to dissolve the starting material (concentration typically 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equiv) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with EtOAc.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Quantitative Data for N-Alkylation of Substituted Indazoles

The following table summarizes the effect of different bases and solvents on the N-alkylation of various indazole carboxylates, highlighting the regioselectivity.

| Entry | Substrate | Base | Solvent | N1:N2 Ratio | Combined Yield (%) |

| 1 | Methyl 1H-indazole-3-carboxylate | NaH | THF | >99:1 | 89 |

| 2 | Methyl 1H-indazole-3-carboxylate | K₂CO₃ | DMF | 1.5:1 | 85 |

| 3 | Methyl 1H-indazole-7-carboxylate | NaH | THF | 1:≥96 | - |

| 4 | This compound | NaH | THF | 1:2.2 | - |

Data compiled from various sources, demonstrating general trends.[7][8] The position of the ester has a significant impact on the regioselectivity.

Logical Relationship for N-Alkylation Regioselectivity

Caption: Logical diagram illustrating the key factors that determine the regiochemical outcome of N-alkylation of indazoles.

Reactivity of the Methyl Ester Group

The methyl ester at the 6-position is a versatile handle for further synthetic transformations, including reduction, hydrolysis, and amidation.

Reduction of the Methyl Ester

The methyl ester can be selectively reduced to the corresponding primary alcohol, (1H-indazol-6-yl)methanol, which is a valuable intermediate.[1][9]

-

Materials:

-

Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate (N-protected starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄) solution (2.0 M in THF)

-

1 N aqueous sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the N-protected this compound (1.0 equiv) in anhydrous THF.

-

Cool the solution in an ice bath.

-

Add the LiAlH₄ solution (typically 1.0-1.5 equiv) dropwise.

-

Monitor the reaction by TLC until completion.

-

Carefully quench the reaction by the dropwise addition of 1 N aqueous NaOH solution.

-

Extract the mixture with EtOAc.

-

Wash the organic layer with saturated saline solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the alcohol.[1]

-

Hydrolysis to Carboxylic Acid

Saponification of the methyl ester provides the corresponding carboxylic acid, which can then be used in amide bond formation reactions.

Amide Bond Formation

While direct amidation of the methyl ester is possible under certain conditions, a more common and reliable method involves the hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction.

-

Materials:

-

1H-Indazole-6-carboxylic acid

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Amine (1.0 equiv)

-

Coupling agent (e.g., HATU, HOBt/EDC) (1.2 equiv)

-

Tertiary amine base (e.g., DIPEA, TEA) (3.0 equiv)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Add the coupling agent and the tertiary amine base.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

Pour the reaction mixture into water and extract with EtOAc.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Carbon-Carbon and Carbon-Heteroatom Bond Formation

The indazole scaffold can be further functionalized through cross-coupling reactions, such as Suzuki-Miyaura coupling, and direct C-H activation.

Suzuki-Miyaura Cross-Coupling

For Suzuki-Miyaura reactions, a halogenated indazole precursor is typically required. The reaction demonstrates good functional group tolerance.[10][11]

Direct C-H Functionalization

Direct C-H functionalization of the indazole ring is an emerging area that offers a more atom-economical approach to derivatization. Regioselectivity can be a challenge, but directing groups can be employed to achieve site-selective reactions.[12][13] The electron-rich nature of the pyrazole ring and the electronic effects of the ester group will influence the position of C-H activation.

Application in Drug Discovery: Synthesis of FLT3 Inhibitors

This compound is a key starting material in the synthesis of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia.[1][2] The following workflow illustrates a typical synthetic sequence.

Experimental Workflow: Synthesis of Benzimidazole-based FLT3 Inhibitors

Caption: A representative experimental workflow for the synthesis of benzimidazole-based FLT3 inhibitors starting from this compound.[1]

Functional Group Compatibility

This compound exhibits moderate to good functional group compatibility.

-

N-H of the Indazole: The acidic proton can interfere with organometallic reagents and strong bases. Protection (e.g., with a THP group) is often necessary for reactions like reductions with hydrides.[1]

-

Methyl Ester: The ester is generally stable to mildly acidic and basic conditions. It is compatible with many palladium-catalyzed cross-coupling reactions. However, it is susceptible to hydrolysis under strong basic conditions and reduction with strong reducing agents like LiAlH₄.

-

Aromatic Rings: The benzene and pyrazole rings are generally robust but can undergo electrophilic substitution under harsh conditions. The electron-withdrawing nature of the ester group deactivates the benzene ring towards electrophilic attack.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its reactivity is dominated by the nucleophilic character of the indazole nitrogens and the electrophilic nature of the methyl ester. A thorough understanding of the factors governing regioselectivity in N-functionalization reactions and the compatibility of its functional groups under various reaction conditions is crucial for its effective utilization. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute efficient synthetic routes towards novel indazole-based compounds with therapeutic potential.

References

- 1. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. d-nb.info [d-nb.info]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Therapeutic Potential of Methyl 1H-Indazole-6-carboxylate: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold in Modern Therapeutics

Methyl 1H-indazole-6-carboxylate has emerged as a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics across a spectrum of diseases. Its unique structural features allow for diverse chemical modifications, leading to potent and selective inhibitors of key biological targets. This technical guide provides a comprehensive overview of the therapeutic applications of this compound derivatives, focusing on their roles in oncology, inflammation, neurodegenerative disorders, and metabolic diseases. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to aid researchers and drug development professionals in harnessing the full potential of this privileged scaffold.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of derivatives based on this compound typically begins with the commercially available parent compound. The indazole ring system offers multiple sites for chemical modification, primarily at the N1 and N2 positions of the pyrazole ring and various positions on the benzene ring, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

General Synthetic Route to 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivatives

A common synthetic strategy involves the initial protection of the indazole nitrogen, followed by functional group transformations of the ester at the 6-position, and subsequent heterocycle formation. A representative synthetic scheme for the preparation of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, which have shown potent activity as FLT3 inhibitors, is outlined below.[1]

Experimental Protocol: Synthesis of Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate (2) [1]

A mixture of this compound (1) (1216 mg, 6.90 mmol), 3,4-dihydro-2H-pyran (DHP) (8.28 mmol), and pyridinium p-toluenesulfonate (PPTS) (0.07 mmol) is subjected to microwave irradiation at 50 °C for 5 hours. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the protected compound (2).

Experimental Protocol: Synthesis of (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol (3) [1]

To a solution of methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate (2) (1592.8 mg, 6.12 mmol) in anhydrous tetrahydrofuran (THF) (30.6 mL), 2.0 M lithium aluminum hydride (LAH) in THF (3.4 mL) is added dropwise. After the reaction is complete, a 1 N aqueous sodium hydroxide solution is added to the residue, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated saline solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the alcohol (3).

Further steps involve oxidation to the aldehyde, condensation with a substituted diamine to form the benzimidazole ring, and subsequent functionalization to yield the final active compounds.[1]

References

Methodological & Application

Synthesis of Methyl 1H-indazole-6-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Methyl 1H-indazole-6-carboxylate, a key intermediate in pharmaceutical research and drug development. The synthesis is based on a multi-step route starting from commercially available 4-methyl-3-nitrobenzoic acid.

Synthetic Pathway Overview

The synthesis of this compound from 4-methyl-3-nitrobenzoic acid is accomplished through a three-step process:

-

Esterification: The carboxylic acid group of 4-methyl-3-nitrobenzoic acid is converted to its methyl ester, yielding methyl 4-methyl-3-nitrobenzoate.

-

Reduction: The nitro group of methyl 4-methyl-3-nitrobenzoate is reduced to an amino group to form methyl 3-amino-4-methylbenzoate.

-

Diazotization and Cyclization: The amino group is diazotized and subsequently undergoes intramolecular cyclization to form the indazole ring, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Esterification | 4-methyl-3-nitrobenzoic acid | Methyl 4-methyl-3-nitrobenzoate | Methanol, Sulfuric acid | 81-85% |

| 2 | Reduction | Methyl 4-methyl-3-nitrobenzoate | Methyl 3-amino-4-methylbenzoate | Iron powder, Acetic acid | Quantitative (reported for similar reductions)[1] |

| 3 | Diazotization & Cyclization | Methyl 3-amino-4-methylbenzoate | This compound | Isoamyl nitrite, Acetic anhydride | Not specified in literature |

Experimental Protocols

Step 1: Synthesis of Methyl 4-methyl-3-nitrobenzoate (Esterification)

This protocol is adapted from the Fischer esterification of substituted benzoic acids.

Materials:

-

4-methyl-3-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-3-nitrobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methyl-3-nitrobenzoate.

-

The product can be further purified by recrystallization from a suitable solvent system if necessary.

Step 2: Synthesis of Methyl 3-amino-4-methylbenzoate (Reduction)

This protocol describes the reduction of the nitro group using iron powder in an acidic medium.[1]

Materials:

-

Methyl 4-methyl-3-nitrobenzoate

-

Iron powder (reduced)

-

Ethanol

-

Water

-

Glacial Acetic Acid

-

Sodium hydroxide (NaOH) solution (e.g., 3M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add methyl 4-methyl-3-nitrobenzoate and iron powder (approximately 5 equivalents).

-

Add a solvent mixture of ethanol, water, and glacial acetic acid (a common ratio is 2:1:1).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully basify the mixture with a sodium hydroxide solution to precipitate iron salts.

-

Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield methyl 3-amino-4-methylbenzoate.

Step 3: Synthesis of this compound (Diazotization and Cyclization)

This protocol involves the formation of a diazonium salt followed by intramolecular cyclization.

Materials:

-

Methyl 3-amino-4-methylbenzoate

-

Acetic anhydride

-

Chloroform

-

Isoamyl nitrite

-

Sodium acetate

-

Saturated sodium sulfite solution

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve methyl 3-amino-4-methylbenzoate in chloroform and add acetic anhydride. Stir the reaction at room temperature for 1 hour.

-

Sequentially add isoamyl nitrite, sodium acetate, and additional acetic anhydride to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and evaporate the solvent.

-

Add a saturated sodium sulfite solution to the residue and stir.

-

The product will precipitate as a solid.

-

Filter the solid, wash with water, and dry to obtain this compound.

-

The crude product can be purified by recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Caption: Synthetic route to this compound.

References

Application Notes and Protocols for the N-alkylation of Methyl 1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in a variety of therapeutic drugs.[1][2] The synthesis of N-alkylated indazoles is a critical step in the development of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring often leads to the formation of a mixture of regioisomers, which can present significant challenges in synthesis and purification.[1][2]

The regioselectivity of the N-alkylation of indazoles is highly dependent on the choice of base, solvent, alkylating agent, and the electronic and steric properties of the substituents on the indazole ring.[1] This document provides detailed experimental protocols for the regioselective N-1 and N-2 alkylation of "Methyl 1H-indazole-6-carboxylate", supported by quantitative data to guide researchers in achieving the desired outcomes.

Factors Influencing Regioselectivity

The alkylation of indazoles can be directed towards either the N-1 or N-2 position by carefully selecting the reaction conditions. The outcome is often a result of a delicate interplay between kinetic and thermodynamic control. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][3][4] This intrinsic stability can be leveraged to favor the formation of N-1 alkylated products under conditions that allow for equilibration.[1][3][4][5] Conversely, conditions that favor kinetic control may lead to the formation of the N-2 isomer.

Protocols for N-alkylation

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position. The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) strongly favors N-1 alkylation.[6] This is often attributed to the formation of the more thermodynamically stable N-1 anion.

Detailed Experimental Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed.[1]

-

Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Workup: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-